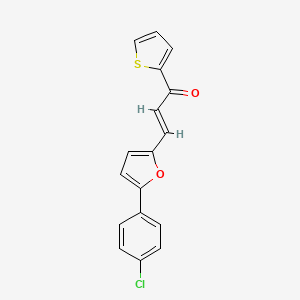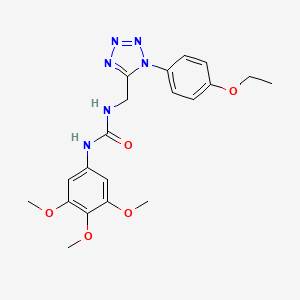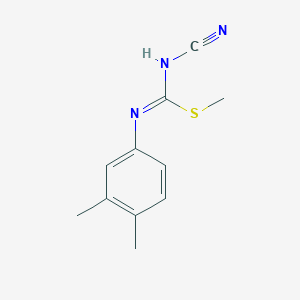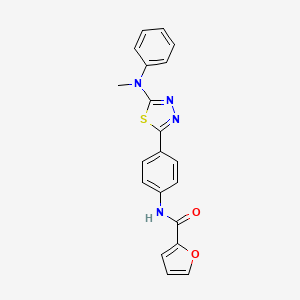
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as CP-544326, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications. This compound is known to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one exerts its effects by inhibiting the activity of PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is known to play a key role in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting PKC activity, this compound can modulate these disease processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, the modulation of insulin sensitivity and glucose uptake, the reduction of atherosclerotic plaques, and the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments, including its ability to selectively target PKC and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, including further studies on its mechanisms of action, potential side effects, and therapeutic applications in various diseases. Additionally, research on the development of more potent and selective PKC inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a multi-step process involving the reaction of furan-2-carboxaldehyde with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with thiophene-2-carbaldehyde. The final product is obtained by the reaction of the intermediate with acetylacetone.
Wissenschaftliche Forschungsanwendungen
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC pathway. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in animal models. In cardiovascular diseases, this compound has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2S/c18-13-5-3-12(4-6-13)16-10-8-14(20-16)7-9-15(19)17-2-1-11-21-17/h1-11H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBVOVFSLFWKA-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[chromene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2669944.png)

![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)
![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)

![1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide](/img/structure/B2669953.png)
![3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2669954.png)

![1-methyl-8-phenyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2669956.png)
![N-(5-chloro-2-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669959.png)
![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)

